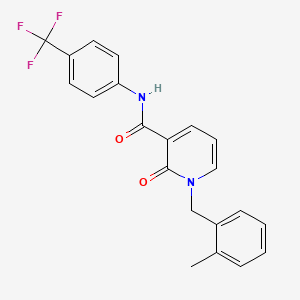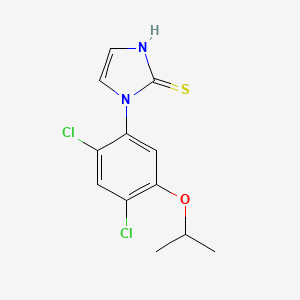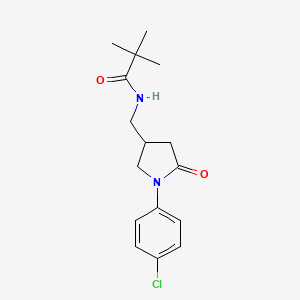
1-(2-methylbenzyl)-2-oxo-N-(4-(trifluoromethyl)phenyl)-1,2-dihydropyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related dihydropyridine compounds typically involves multistep synthetic routes that may include the formation of an intermediate carboxamide structure, followed by cyclization processes. An example is the synthesis of 2-[(pyridine-4-yl)methylamino]-N-[4-(trifluoromethyl)phenyl]benzamide, which was achieved through a five-step process, highlighting the complexity and the nuanced methodology required for creating such compounds (Gong Ping, 2007)(Gong Ping, 2007).
Molecular Structure Analysis
Crystallographic studies of similar dihydropyridine derivatives reveal that these molecules often crystallize in various space groups, with their molecular geometry, vibrational frequencies, and NMR chemical shift values thoroughly analyzed via techniques like X-ray diffraction and DFT calculations. For instance, the study of a pyridine-2,6-dicarboxamide derivative provided deep insights into the polymorphism within a single space group, showcasing the detailed molecular structure analysis applicable to dihydropyridines (N. Özdemir et al., 2012)(N. Özdemir et al., 2012).
Chemical Reactions and Properties
Dihydropyridines undergo various chemical reactions, including cyclization-Heck reactions, which have been utilized to construct functionalized tetrahydropyridine derivatives (Fachao Yan et al., 2017)(Fachao Yan et al., 2017). These reactions highlight the chemical versatility and reactivity of the dihydropyridine ring.
Physical Properties Analysis
The physical properties of dihydropyridine derivatives, such as solubility, melting point, and crystal structure, are critical for their application in drug design and synthesis. For example, the crystal structure analysis of 4-oxo-N-phenyl-1,4-dihydropyridine-3-carboxamide provides insights into the hydrogen bonding and molecular packing, which are crucial for understanding the compound's physical properties (Xi Shu & S. Long, 2023)(Xi Shu & S. Long, 2023).
Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
Compounds with structural similarities to the one have been synthesized and evaluated for antimicrobial activities. For instance, a series of 1,4-disubstituted 1,2,3-triazole derivatives, including those with modifications in the benzyl and carboxamide groups, showed moderate to good activities against tested Gram-positive, Gram-negative bacterial strains, and fungal strains. These studies illustrate the potential of such compounds in developing new antimicrobial agents (Jadhav et al., 2017).
Chemical Structure and Properties
Research on the crystal structure of similar compounds, such as diflunisal carboxamides, provides insights into their chemical properties. For example, studies on 2′,4′-difluoro-4-[(4-methylbenzoyl)oxy]-N-[4-nitro-3-(trifluoromethyl) phenyl]-[1,1′-biphenyl]-3-carboxamide and related compounds have confirmed their structures via single-crystal X-ray diffraction, revealing how their packing is stabilized by intermolecular hydrogen bonds (Zhong et al., 2010).
Polyimides and Polyamides
Compounds with the trifluoromethyl group and carboxamide functionality have been utilized in the synthesis of organosoluble polyimides and polyamides. These materials exhibit good solubility in organic solvents and high thermal stability, indicating their potential for advanced material applications (Liu et al., 2002).
Antihypertensive and Coronary Vessel Dilators
Research has highlighted the utility of 1,4-dihydropyridines, which share structural features with the compound , as antihypertensive agents and coronary vessel dilators. This suggests potential cardiovascular applications for compounds with similar structures (Abernathy, 1978).
Safety And Hazards
- Safety information would require a thorough assessment based on the compound’s structure and potential reactivity.
- Consultation of relevant safety databases and literature would be essential.
Direcciones Futuras
- Investigate potential applications of this compound, such as drug development or material science.
- Explore its reactivity in various chemical transformations.
Propiedades
IUPAC Name |
1-[(2-methylphenyl)methyl]-2-oxo-N-[4-(trifluoromethyl)phenyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17F3N2O2/c1-14-5-2-3-6-15(14)13-26-12-4-7-18(20(26)28)19(27)25-17-10-8-16(9-11-17)21(22,23)24/h2-12H,13H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEDXLJANCNUSAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C=CC=C(C2=O)C(=O)NC3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-methylbenzyl)-2-oxo-N-(4-(trifluoromethyl)phenyl)-1,2-dihydropyridine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2Z,4E)-4-[(dimethylamino)methylidene]pent-2-enedinitrile](/img/structure/B2495159.png)
![2-ethoxy-1H-benzo[d]imidazole](/img/structure/B2495161.png)

![2,4-dinitro-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2495164.png)

![(E)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(3-ethyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2495166.png)



![N-(4-(benzo[d]thiazol-2-yl)phenyl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2495171.png)


![4-[4-(3,4-Dichlorobenzyl)piperazin-1-yl]-6-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B2495177.png)